2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazones and α-bromo ketones under mild conditions.
Construction of the azetidine ring: This involves the reaction of suitable azetidine precursors with the pyrazole derivative.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under controlled conditions to ensure selective substitution on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-amine
- 1-methyl-3-trifluoromethyl-1H-pyrazole-4-amine
- 5-amino-1,3-dimethylpyrazole
Uniqueness
2-methyl-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine stands out due to its combination of a pyrazole ring, an azetidine ring, and a trifluoromethyl group on a pyrimidine core. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C14H16F3N5 |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
2-methyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H16F3N5/c1-9-4-18-22(5-9)8-11-6-21(7-11)13-3-12(14(15,16)17)19-10(2)20-13/h3-5,11H,6-8H2,1-2H3 |
InChI Key |
UMVCJRMVPIJBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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